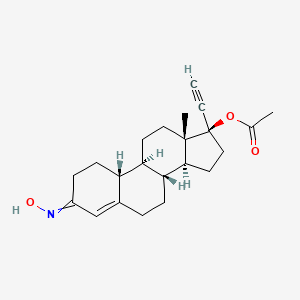

Norethisterone acetate oxime

Description

Properties

CAS No. |

20799-24-0 |

|---|---|

Molecular Formula |

C22H29NO3 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

SCTDPGXGNWEFNF-ZCPXKWAGSA-N |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@H]34)C)C#C |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NO)CCC34)C)C#C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Norethisterone Acetate Oxime and Its Analogues

Synthetic Routes for Norethisterone Acetate (B1210297) Oxime

The synthesis of norethisterone acetate oxime is a multi-step process that begins with the formation of its precursor, norethisterone acetate, and culminates in the introduction of the oxime functional group.

Development of Oxime Formation Reactions in Steroidal Systems

The formation of an oxime involves the reaction of a carbonyl group, such as a ketone or aldehyde, with hydroxylamine (B1172632) or a hydroxylamine salt in the presence of a base. nih.govencyclopedia.pub This classical method is widely applied in the synthesis of steroidal oximes. nih.govencyclopedia.pub The reaction proceeds via a condensation mechanism, where the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the steroid. nih.govencyclopedia.pubwikipedia.org This is followed by the elimination of a water molecule to form the C=N-OH (oxime) functionality. nih.govencyclopedia.pubwikipedia.org

The reaction conditions, including the choice of solvent and base, can influence the reaction rate and the isomeric composition of the resulting oxime products. nih.govresearchgate.net For instance, the reaction can be carried out using hydroxylamine hydrochloride in pyridine (B92270). tandfonline.com The versatility of oxime chemistry allows for their transformation into other functional groups like amines and nitro compounds, highlighting their importance as synthetic intermediates. mdpi.com

Precursor Synthesis and Intermediate Chemistry (e.g., Norethisterone Acetate)

The synthesis of norethisterone acetate, the direct precursor to its oxime derivative, typically starts from 19-nor-4-androstenedione. google.comscispace.com A common synthetic route involves a four-step process: protection of the ketone group, ethynylation, hydrolysis, and finally, esterification. google.comscispace.com

The initial step involves the protection of the C3 ketone of 19-nor-4-androstenedione. This is often achieved by forming a ketal, for example, by reacting it with trimethyl orthoformate or triethyl orthoformate in the presence of an acid catalyst like pyridine hydrochloride or p-toluenesulfonic acid. google.com The subsequent ethynylation at the C17 position introduces the characteristic ethynyl (B1212043) group of norethisterone. This is typically accomplished using a strong base like potassium tert-butoxide followed by the introduction of acetylene (B1199291) gas. google.com

Following ethynylation, the protecting group at C3 is removed through hydrolysis, usually with an acid such as hydrochloric acid, to regenerate the ketone. google.comgoogle.comgoogle.com The final step is the esterification of the 17β-hydroxyl group to form norethisterone acetate. google.comscispace.com This is typically achieved by reacting norethisterone with an acetylating agent. Norethisterone acetate itself is a prodrug of norethisterone. pharmaffiliates.comdrugbank.com

Stereochemical Aspects of Oxime Formation

The reaction of a non-symmetrical ketone, such as the 3-keto group in norethisterone acetate, with hydroxylamine can lead to the formation of two geometric isomers, designated as Z and E. nih.govencyclopedia.pubadichemistry.com

Z and E Isomer Generation and Control in Synthesis

The formation of Z and E isomers (also referred to as syn and anti isomers in older literature) is a common feature of oxime synthesis from unsymmetrical ketones. nih.govtandfonline.comadichemistry.com The Z isomer has the hydroxyl group and the group with higher priority on the same side of the C=N double bond, while in the E isomer, they are on opposite sides. adichemistry.com The ratio of these isomers can be influenced by steric hindrance between the substituents on the oxime and the steroidal skeleton. nih.gov

For instance, in the synthesis of steroidal oximinoethers, the condensation of O-substituted hydroxylamines with conjugated 3-oxo-4-en steroids results in a mixture of syn and anti configurations, with the ratio being affected by the steric bulk of the O-substituent. nih.gov It has been demonstrated that the ratio of E/Z isomers of norelgestromin (B1679859) oximes can be varied from 56:44 to 94:6 by adjusting the reaction conditions, such as the oximation reagent and subsequent treatment of the mixture. google.com

Isomeric Separation Techniques for Research

The separation of the Z and E isomers of steroidal oximes is crucial for research purposes, as the individual isomers may exhibit different biological activities. mdpi.com High-performance liquid chromatography (HPLC) is a widely used technique for the separation of syn and anti isomers of steroidal oximes under both normal and reverse-phase conditions. tandfonline.com The elution order of the isomeric pairs can vary depending on the specific steroid and the type of stationary phase used. tandfonline.com

Other chromatographic methods, such as column chromatography on silica (B1680970) gel and ion exchange chromatography, have also been employed for the separation of steroidal oxime isomers. researchgate.nettandfonline.comgoogle.com For example, the syn and anti isomers of testosterone (B1683101) oxime were successfully separated on sulfoethyl Sephadex LH-20. tandfonline.com Additionally, preparative thin-layer chromatography has been utilized for the isolation of individual isomers. The separated isomers can be unambiguously identified using spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and a peak ratio method at two different wavelengths in HPLC. nih.govtandfonline.comtandfonline.com

Derivatization Strategies for Analytical and Biochemical Studies

Derivatization is a key strategy employed to enhance the analytical detection of norethisterone and its derivatives, particularly in complex biological matrices like plasma. This is often necessary due to the lack of a strongly ionizable group in the molecule, which can limit sensitivity in mass spectrometry-based assays. qps.com

One common approach is to derivatize the ketone functional group. For instance, norethindrone (B1679910) can be derivatized with hydroxylamine to increase its sensitivity in mass spectrometry, allowing for a lower limit of quantification. qps.com Another strategy involves derivatization with dansyl chloride, which has been successfully used for the simultaneous determination of norethindrone and ethinyl estradiol (B170435) in human plasma by LC-MS/MS. nih.gov This derivatization enhances the chromatographic properties and detector response.

For gas chromatography-mass spectrometry (GC-MS) analysis, norethisterone acetate can be converted into its pentafluoropropionyl derivative, which improves its volatility and chromatographic behavior. nih.gov A novel analytical method for norethindrone has also been proposed involving a "click reaction" with an azide-conjugated alkyne to form a 1,2,3-triazole ring, which extends the conjugation and enhances UV/Vis detection. najah.edu These derivatization techniques are crucial for developing sensitive and selective analytical methods for pharmacokinetic studies and other biochemical investigations. qps.comnih.govnajah.edu

| Parameter | Method | Details | Reference |

| Isomer Separation | High-Performance Liquid Chromatography (HPLC) | Normal or reverse-phase conditions can separate syn and anti isomers of steroidal oximes. | tandfonline.com |

| Isomer Separation | Ion Exchange Chromatography | Separation of testosterone oxime isomers on sulfoethyl Sephadex LH-20. | tandfonline.com |

| Isomer Identification | Nuclear Magnetic Resonance (NMR) | Detailed 1H and 13C NMR studies, including 2D techniques, to prove stereostructures and isomeric ratios. | nih.gov |

| Analytical Derivatization | Oximation | Derivatization with hydroxylamine to increase mass spectrometry sensitivity of norethindrone. | qps.com |

| Analytical Derivatization | Dansylation | Derivatization with dansyl chloride for simultaneous LC-MS/MS analysis of norethindrone and ethinyl estradiol. | nih.gov |

| Analytical Derivatization | Acylation | Conversion to pentafluoropropionyl derivatives for GC-MS analysis of norethisterone acetate. | nih.gov |

| Analytical Derivatization | Click Chemistry | Reaction with an azide-conjugated alkyne to form a triazole for enhanced UV/Vis detection of norethindrone. | najah.edu |

Formation of Trimethylsilyl (B98337) (Oxime) Ether Derivatives for Enhanced Detection

The analysis of steroidal compounds such as this compound by methods like Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step. researchgate.netnih.gov This is because many steroids have polar functional groups (like hydroxyl and keto groups) that make them non-volatile and thermally unstable, which is unsuitable for GC analysis. tcichemicals.com Trimethylsilylation is a common derivatization technique where active hydrogen atoms in functional groups are replaced by a trimethylsilyl (TMS) group, rendering the molecule more volatile and stable. tcichemicals.comnih.gov

For keto-steroids, a particularly effective method involves the formation of TMS-oxime ether derivatives. researchgate.net This two-step process first involves the conversion of the ketone group (at the C3 position in the norethisterone backbone) to an oxime, followed by trimethylsilylation of the oxime and any other active hydrogens. researchgate.netcore.ac.uk Research confirms that this specific derivatization significantly improves analytical sensitivity. Studies have shown that the TMS oxime-ether derivatives of keto steroids yield substantially higher responses in GC-MS analysis compared to their simple TMS-ether counterparts. researchgate.net For norethisterone, the response was enhanced by a factor of 4.25, a significant improvement for detection and quantification at trace levels. researchgate.net This process typically results in the formation of syn and anti oxime isomers, the distribution of which is characteristic for the specific ketosteroid being analyzed. researchgate.netcore.ac.uk

The derivatization process is highly reproducible, with relative standard deviation percentages (RSD%) for TMS derivatives generally being low, averaging around 3.11% in multi-residue analyses. researchgate.net

Table 1: GC-MS Response Enhancement via TMS-Oxime Derivatization for Keto Steroids

| Compound | Derivative Type | Response Factor Enhancement (vs. TMS-ether) | Source |

| Norethisterone | TMS Oxime-Ether | 4.25x | researchgate.net |

| Gestodene | TMS Oxime-Ether | 1.40x | researchgate.net |

Other Chemical Modifications for Elucidating Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is a fundamental goal in medicinal chemistry. mdpi.com For this compound, chemical modifications, particularly to its key functional groups, help to reveal which parts of the molecule are responsible for its biological effects.

One of the most direct analogues for SAR studies is norethisterone-3-oxime (B1243040) (NETO) , the deacetylated form of this compound. nih.govnih.gov Pharmacokinetic studies comparing this compound with NETO in rhesus monkeys revealed significant differences in their metabolic profiles. nih.gov When administered orally, this compound was found to metabolize immediately and extensively, to the point of being non-detectable in the blood. nih.gov Its primary metabolites, including NETO and the parent compound norethisterone, appeared in the first blood samples. nih.gov This indicates that the acetate group at the C17 position is rapidly cleaved in the body, a crucial finding for understanding the compound's bioavailability and mode of action. The deacetylated metabolites, NETO and norethisterone, were found to reach higher levels and persist longer in the bloodstream. nih.gov

Further studies on NETO's biological effects have helped to elucidate the functional role of the oxime group. In studies using rabbits, NETO demonstrated both estrogenic and anti-progestational activities, which are believed to be the primary mechanisms for its observed anti-implantational effects. nih.gov The compound induced significant morphological changes in the oviduct, including narrowing of the lumen and altered mucin secretion, which could inhibit embryo implantation. nih.gov These findings highlight how the modification of the C3 ketone to an oxime group confers specific biological properties distinct from the parent steroid.

Table 2: Biological Effects of Norethisterone-3-Oxime (NETO) in Rabbit Oviduct Model

| Observed Effect | Morphological Change | Implied Activity | Source |

| Anti-Implantation | Narrowing of oviduct lumen (AIJ and isthmus) | Estrogenic / Anti-progestational | nih.gov |

| Mucosal Edema | Hyperplasia of epithelial cells | Estrogenic | nih.gov |

| Muscular Contraction | Thickening of the circular muscle layer | - | nih.gov |

| Altered Secretion | Decreased mucin in lumen, accumulation in epithelial cells | - | nih.gov |

These studies exemplify how the synthesis and analysis of analogues, such as through deacetylation, are critical for dissecting the complex pharmacology of modified steroids like this compound.

Molecular Mechanisms and Receptor Binding Studies in Vitro and Preclinical Models

Progesterone (B1679170) Receptor Interactions

The progestogenic activity of Norethisterone is primarily mediated through its interaction with the progesterone receptor (PR). However, its metabolic conversion in target tissues can significantly alter this interaction, leading to metabolites with different binding affinities and pharmacological properties.

Comparative Binding Affinities of Norethisterone Acetate (B1210297) Oxime and its Metabolites

Norethisterone (NET) is biotransformed in target tissues into several metabolites, including 5α-dihydronorethisterone (5α-NET) and further to 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone nih.govnih.gov. Studies have shown that these metabolic alterations affect the affinity for the progesterone receptor. Specifically, the metabolite 5α-NET demonstrates a lower affinity for the progesterone receptor when compared to the parent compound, Norethisterone researchgate.net. Furthermore, studies in rabbits have indicated that the metabolites 5α-NET and 3β,5α-NET exhibit antiprogestational properties by inhibiting progesterone-induced gene expression and blocking the down-regulation of the progesterone receptor nih.gov.

Interactive Table: Comparative Progesterone Receptor Affinity

| Compound | Relative Affinity for Progesterone Receptor |

|---|---|

| Norethisterone (NET) | High |

Androgen Receptor Engagement

Norethisterone is derived from nortestosterone, which results in some androgenic activity researchgate.net. This activity is directly related to its ability to bind to and activate the androgen receptor (AR).

Structural Determinants of Androgen Receptor Binding Specificity

The binding affinity of Norethisterone and its derivatives to the androgen receptor is significant. One study determined the apparent inhibitory constants (Ki) for Norethisterone Acetate (NETA) toward the human androgen receptor, revealing a binding affinity similar to that of the natural androgen 5α-dihydrotestosterone (DHT) nih.gov. The metabolism of NET also plays a crucial role; 5α-reduction of Norethisterone to 5α-NET enhances its binding affinity for the androgen receptor nih.gov. Despite this increased affinity, the androgenic potency of 5α-NET is significantly lower than that of unchanged NET nih.gov.

Interactive Table: Binding Affinities for Human Androgen Receptor

| Compound | Apparent Ki (nM) |

|---|---|

| 5α-dihydrotestosterone (DHT) | 29.4 nih.gov |

| Progesterone | 36.6 nih.gov |

Role of the C-3 Oxime in Modulating Androgen Receptor Activity

Specific research detailing the role of the C-3 oxime group of Norethisterone Acetate Oxime in modulating androgen receptor activity is not available in the reviewed literature. However, studies on the parent compound, Norethisterone Acetate (NETA), show it acts as an efficacious AR agonist with activity comparable to DHT nih.gov. NETA is capable of inducing the ligand-dependent interaction between the NH2- and COOH-terminal domains of the androgen receptor, suggesting it can exert significant and promoter-specific effects via the AR nih.gov.

Estrogen Receptor and Other Steroid Receptor Evaluations

While Norethisterone Acetate does not directly compete with estrogen for binding to the estrogen receptor (ER), it and other 19-nor-testosterone derivatives can exhibit intrinsic estrogenicity drugbank.com. The metabolic pathway of Norethisterone is particularly important in this context. In osteoblastic cells, NET is bioconverted to 5α-reduced metabolites, including 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone nih.gov. These metabolites were found to be effective competitors for estrogen receptor binding sites, displaying affinities similar to estradiol (B170435) nih.gov. This suggests that Norethisterone can be converted from a progesterone receptor agonist into estrogen receptor agonists within certain target cells nih.gov. In general, Norethisterone has a low affinity for other steroid receptors, such as the glucocorticoid receptor drugbank.com.

Assessment of Glucocorticoid and Mineralocorticoid Receptor Interactions

Data specifically detailing the interactions of this compound with glucocorticoid and mineralocorticoid receptors are scarce. Research on the parent compound, norethisterone, indicates a low affinity for both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). drugbank.com

Studies on norethisterone acetate have shown that it binds to the MR, albeit with a significantly lower affinity (approximately 100-fold less) than progesterone. nih.gov While it exhibits no agonist activity at the MR, norethisterone acetate demonstrates antagonistic effects. nih.gov In contrast, other synthetic progestins like medroxyprogesterone acetate did not show similar antagonistic properties. nih.gov However, one study indicated that norethisterone acetate did not show antimineralocorticoid or mineralocorticoid activity when administered subcutaneously at a high dose. nih.gov

With regard to the glucocorticoid receptor, norethisterone is considered a weak agonist. drugbank.com The affinity of norethisterone for other steroid receptors, including the androgen and glucocorticoid receptors, is generally low. drugbank.com

Protein Binding and Transport Mechanisms

Interactions with Serum Binding Globulins (e.g., SHBG, Albumin)

The transport of norethisterone, the active form of this compound, in the bloodstream is facilitated by its binding to plasma proteins. nih.gov Specifically, norethisterone binds to both albumin and sex hormone-binding globulin (SHBG). drugbank.comnih.gov It is the unbound fraction of the hormone that is considered biologically active. nih.gov

Studies have shown that approximately 61% of norethisterone is bound to albumin, while about 36% is bound to SHBG. drugbank.com Certain progestins, including norethisterone, have a high affinity for SHBG and can displace endogenous steroids, thereby increasing their free concentrations.

The levels of SHBG can be influenced by the administration of oral contraceptives containing norethisterone. An increase in SHBG levels has been observed during treatment with such combinations. nih.gov This increase in SHBG can, in turn, affect the concentration of total and SHBG-bound norethisterone. nih.gov It has been noted that the induction of SHBG by synthetic estrogens can be antagonized by progestogens in a dose-dependent manner. nih.gov

| Protein | Percentage of Norethisterone Bound |

| Albumin | 61% |

| SHBG | 36% |

This table summarizes the approximate percentage of norethisterone bound to major serum proteins.

Implications for Molecular Distribution in Research Models

The extensive binding of norethisterone to serum proteins has significant implications for its molecular distribution in research models. The equilibrium between bound and unbound hormone dictates its availability to target tissues. Only the free fraction of norethisterone is able to diffuse across cell membranes and interact with intracellular receptors to exert its biological effects. nih.gov

The modulation of SHBG levels by co-administered estrogens can alter the free fraction of norethisterone. nih.govnih.gov An increase in SHBG would lead to a higher proportion of bound norethisterone, potentially reducing its immediate biological activity, while a decrease would have the opposite effect. Therefore, the presence of other hormonal agents in research models is a critical factor in determining the distribution and ultimate effect of norethisterone.

The distribution of norethisterone is not limited to the bloodstream. Sulfated metabolites of norethisterone, as well as small amounts of the parent drug, have been found to distribute into breast milk. drugbank.com This indicates that the compound and its metabolites can cross cellular barriers and accumulate in various bodily fluids, a factor that must be considered in preclinical distribution studies. The volume of distribution for norethisterone is approximately 4 L/kg. drugbank.com

Metabolic Transformations and Pathways in Preclinical and in Vitro Systems

Hydrolytic Cleavage Pathways

The initial and most critical metabolic steps for norethisterone acetate (B1210297) oxime involve the enzymatic cleavage of its C17 acetate ester and C3 oxime groups. These hydrolytic reactions are essential for the bioactivation of the compound.

Pharmacokinetic studies in rhesus monkeys indicate that norethisterone acetate oxime undergoes rapid and extensive metabolism immediately after administration. When given orally, the parent compound is often non-detectable in serum. Instead, its metabolites, including norethisterone-3-oxime (B1243040) (the deacetylated product) and norethisterone, appear in the first blood samples taken just 15 minutes post-administration. nih.gov Even after intravenous injection, this compound is cleared abruptly, becoming undetectable within four hours. nih.gov

This rapid deacetylation is a critical bioactivation step. The primary deacetylated metabolites, norethisterone and norethisterone-3-oxime, are the compounds that reach higher, more sustained levels in the blood and are responsible for the subsequent pharmacological effects. nih.gov The hydrolysis effectively unmasks the active steroid, allowing it to interact with metabolic enzymes and receptors.

Following or in parallel with deacetylation, the C3 oxime group is hydrolyzed to a ketone, converting norethisterone-3-oxime into norethisterone. This conversion is a significant metabolic pathway. nih.gov In general chemistry, the hydrolysis of oximes to their corresponding ketones or aldehydes can be facilitated by heating in the presence of inorganic acids. wikiwand.com In biological systems, this transformation is enzymatic.

A study in rabbits using radiolabeled norethisterone-3-oxime demonstrated substantial hydrolysis to norethisterone (NET). nih.gov The extent of this conversion was dependent on the route of administration, highlighting the role of first-pass metabolism.

| Administration Route | Percentage of NETO Dose Hydrolyzed to NET | Source |

|---|---|---|

| Intravenous (i.v.) | ~48% | nih.gov |

| Intragastric (i.g.) | ~91% | nih.gov |

This efficient conversion to norethisterone is pivotal, as norethisterone itself is a potent progestin and the substrate for further significant metabolic transformations. nih.govwikipedia.org

Aromatization and Formation of Estrogenic Metabolites

A crucial metabolic pathway for norethisterone, the key metabolite of this compound, is the aromatization of its A-ring. This process converts the progestin into a highly potent estrogenic compound.

In vitro studies using human placental microsomes as a model system have confirmed that norethisterone is a substrate for the aromatase enzyme complex (cytochrome P-450). wikipedia.org This enzymatic process converts norethisterone into ethinylestradiol, a powerful synthetic estrogen. nih.govwikipedia.org The reaction requires NADPH and molecular oxygen and can be inhibited by known aromatase inhibitors like androstenedione. wikipedia.org The binding of norethisterone to the microsomal cytochrome P-450 yields a characteristic type I binding spectrum, confirming a direct enzyme-substrate interaction. wikipedia.org

Reductive and Oxidative Biotransformations of the Steroid Nucleus

Once norethisterone is formed through hydrolysis, its steroid nucleus becomes a target for extensive reductive and oxidative biotransformations. These reactions are similar to those observed for endogenous steroids like testosterone (B1683101). wikiwand.comwikipedia.org

The primary reductive pathway involves the transformation of the A-ring. wikipedia.orgdrugbank.com This begins with the reduction of the Δ⁴ double bond by 5α- and 5β-reductase enzymes. wikipedia.orgdrugbank.com The resulting 5α- and 5β-dihydronorethisterone intermediates are then subject to further reduction of the C3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), which are part of the aldo-keto reductase family. drugbank.combioscientifica.com This cascade produces various isomers of 3,5-tetrahydronorethisterone. wikiwand.comwikipedia.org

An in vitro study using cultured neonatal rat osteoblasts demonstrated this reductive cascade clearly. When incubated with norethisterone, the cells produced 5α-dihydro NET, 3α,5α-tetrahydro NET, and 3β,5α-tetrahydro NET. bioscientifica.com

| Incubation Time | Total Bioconversion of NET to A-Ring Reduced Metabolites | Primary Metabolites Formed | Source |

|---|---|---|---|

| 24 hours | 27.5% | 5α-dihydro NET, 3α,5α-tetrahydro NET, 3β,5α-tetrahydro NET | bioscientifica.com |

| 48 hours | 36.4% | bioscientifica.com |

In addition to reduction, oxidative metabolism also occurs. Norethisterone can undergo hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver. wikiwand.comwikipedia.org Furthermore, studies with rat liver microsomes suggest a metabolic bioactivation of norethisterone to a reactive norethisterone-4,5-epoxide intermediate, a process also dependent on cytochrome P-450. nih.gov This epoxide is an example of an oxidative transformation of the steroid nucleus itself. nih.gov

Stereoselective Reduction of Double Bonds and Ketones

This compound is a prodrug that is rapidly converted to its active metabolite, norethisterone (NET). The subsequent metabolism of NET is characterized by significant stereoselective reduction of its A-ring. medcraveebooks.comnih.gov This process involves the reduction of the α,β-unsaturated ketone in the A-ring, a common metabolic pathway for many synthetic progestins. biosynth.com

The initial and rate-limiting step in this reductive pathway is the conversion of NET to 5α-dihydronorethisterone. nih.gov This reaction is catalyzed by 5α-reductase enzymes. medcraveebooks.com Following this, the 3-keto group is further reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), which are members of the aldo-keto reductase superfamily. medcraveebooks.comnih.gov In vitro studies using rat osteoblastic cells have demonstrated the presence and activity of 5α-steroid reductase and both 3α-HSD and 3β-HSD, confirming the cellular machinery for these transformations. nih.gov The reduction of the A-ring double bond and the 3-keto group results in a loss of progestational activity. biosynth.com

Table 1: Key Enzymes in the Stereoselective Reduction of Norethisterone

| Enzyme | Function | Resulting Metabolite |

|---|---|---|

| 5α-reductase | Reduction of the A-ring double bond | 5α-dihydronorethisterone |

| 3α-hydroxysteroid dehydrogenase | Reduction of the 3-keto group | 3α,5α-tetrahydronorethisterone |

Formation of Dihydroxylated and Tetrahydroxylated Metabolites

The stereoselective reduction of norethisterone leads to the formation of dihydroxylated and, more prominently, tetrahydroxylated metabolites. nih.govnih.gov Following the initial conversion to 5α-dihydronorethisterone, this intermediate is rapidly metabolized further. nih.gov

In vitro studies with cultured neonatal rat osteoblasts have shown a time-dependent conversion of NET. nih.gov Initially, 5α-dihydronorethisterone is formed, which then declines as it is converted into two main tetrahydro metabolites: 3α,5α-tetrahydronorethisterone (3α,5α-NET) and 3β,5α-tetrahydronorethisterone (3β,5α-NET). nih.gov After a 48-hour incubation period, approximately 36.4% of the initial norethisterone was converted into these A-ring reduced metabolites. nih.gov These tetrahydro derivatives have been identified as significant end-products of this metabolic pathway. nih.gov

Table 2: Major Reduced Metabolites of Norethisterone

| Metabolite | Precursor | Key Characteristics |

|---|---|---|

| 5α-dihydronorethisterone | Norethisterone | An intermediate in the A-ring reduction pathway. nih.gov |

| 3α,5α-tetrahydronorethisterone | 5α-dihydronorethisterone | A tetrahydroxylated metabolite formed by the action of 3α-HSD. nih.gov |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Drug Metabolism Research

Following the Phase I reductive metabolism, norethisterone and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. medcraveebooks.comnih.gov These processes involve the attachment of a glucuronide or sulfate (B86663) group to the steroid molecule, which significantly increases its water solubility and facilitates its excretion from the body. nih.gov

Research has shown that the resulting conjugated metabolites are the predominant forms found in circulation and urine. The majority of the circulating metabolites of norethisterone are sulfates. nih.gov In contrast, urinary metabolites are composed mainly of glucuronides. nih.govnih.gov These conjugation reactions are considered a detoxification pathway, preparing the metabolites for elimination. medchemexpress.com For instance, sulfated metabolites of norethisterone have been detected in breast milk. nih.gov The dihydro- and tetrahydro-norethisterone metabolites are known to undergo this conjugation process. medcraveebooks.comnih.gov

Table 3: Conjugation Reactions in Norethisterone Metabolism

| Conjugation Type | Attached Moiety | Primary Excretion Route of Conjugate |

|---|---|---|

| Glucuronidation | Glucuronic acid | Urine nih.govnih.gov |

Structure Activity Relationship Sar Investigations

Contribution of the Oxime Group to Receptor Affinity and Selectivity

The introduction of an oxime group to a steroid scaffold can significantly impact its biological activity. mdpi.comnih.gov This functional group's influence is multifaceted, with its stereoisomerism and position on the steroid nucleus playing crucial roles in modulating receptor affinity and selectivity.

Z/E Stereoisomerism and Differential Biological Responses

The synthesis of oximes from non-symmetrical ketones can result in two geometric isomers, designated as Z and E. mdpi.com This stereoisomerism is a critical determinant of the molecule's biological activity, as the spatial arrangement of the hydroxyl group of the oxime can lead to differential interactions with target receptors. mdpi.comnih.gov

Position of Oxime Substitution and Steroid Hormone Activity Modulation

The position of the oxime group on the steroid framework is another key factor in determining its pharmacological effects. encyclopedia.pub Studies on various steroidal oximes have shown that the location of this functional group can dramatically alter the compound's activity. csuohio.edu

For instance, in the androstane (B1237026) series, an oxime at the C-3 position appears to be preferable for antitumor activity. mdpi.comencyclopedia.pub Conversely, for the estrane (B1239764) series, the C-6 position seems to be the most advantageous for antitumor effects. encyclopedia.pub The introduction of an oxime at C-6 in the androstane series has been explored for developing aromatase inhibitors. nih.gov Furthermore, in pregnenolone (B344588) derivatives, a 20-oxime group has shown significant activity as an inhibitor of certain enzymes. nih.gov These findings underscore that the placement of the oxime group is a critical variable that can be manipulated to fine-tune the biological activity of steroidal compounds. In the case of norethisterone acetate (B1210297) oxime, the oxime is located at the C-3 position of the 19-nortestosterone scaffold. wikipedia.org

Role of the Acetate Ester in Pharmacological Activity and Prodrug Properties

The C17β-acetate ester of norethisterone acetate oxime is not merely a passive component of the molecule. It plays an active role in the compound's pharmacological profile, particularly concerning its bioavailability and potency, functioning as a prodrug moiety.

Ester Moiety and its Influence on Bioavailability in Model Systems

The acetate ester at the C-17 position enhances the lipophilicity of the molecule, which can influence its absorption and distribution characteristics. Studies on norethisterone acetate have indicated that the acetate form is rapidly metabolized. ebi.ac.uk The presence of food can also affect the bioavailability of norethindrone (B1679910), the active metabolite, with one study showing a 27% increase in exposure when administered with a high-fat meal. nih.gov While this study was on norethisterone acetate, the principles of how the acetate ester affects bioavailability are relevant.

Correlation between Hydrolysis Rate and Potency

This compound acts as a prodrug, with its biological activity being dependent on its hydrolysis to norethisterone. nih.gov The rate of this hydrolysis is a key determinant of the compound's potency and duration of action. Following administration, norethisterone acetate is rapidly metabolized to norethindrone, which is the primary active metabolite. ebi.ac.uk

Structural Modifications of the 19-Nortestosterone Backbone

The 19-nortestosterone backbone of this compound provides the fundamental steroidal structure necessary for its progestogenic activity. This compound is specifically the C3 oxime and C17β-acetate ester of norethisterone. wikipedia.org Modifications to this backbone can lead to significant changes in biological activity.

The introduction of a heteroatom, such as nitrogen, into the steroid scaffold can have a profound impact on the compound's biological activity, leading to the creation of aza-homosteroids with a wide range of biological effects. mdpi.com While this compound itself does not feature such a modification, this principle illustrates the sensitivity of the steroid's activity to changes in its core structure. The fundamental 19-nortestosterone structure is a well-established scaffold for progestogenic compounds, and the specific substitutions at the C3 and C17 positions in this compound are key to its unique pharmacological properties.

Impact of the Ethynyl (B1212043) Group at C-17

The presence of a 17α-ethynyl group is a hallmark of many synthetic progestins, including norethisterone, and is crucial for their biological activity. Structure-activity relationship (SAR) studies have demonstrated that this substituent plays a pivotal role in the oral contraceptive activity and receptor binding profile of these steroids.

Steroids featuring a 17α-ethynyl group, in conjunction with a 17β-hydroxyl or acetoxyl group, generally exhibit high oral contraceptive activity. unicamp.br This is in stark contrast to compounds lacking these features at the C-17 position, such as progesterone (B1679170), which show low oral activity. unicamp.br The ethynyl group is thought to enhance oral bioavailability by sterically hindering the enzymatic oxidation of the 17β-hydroxyl group, thereby preventing rapid metabolic inactivation in the liver.

The impact of the 17α-ethynyl substituent extends to its interaction with steroid receptors. For the nuclear progesterone receptor (nPR), substitutions at the 17α position are generally favorable for binding. nih.gov However, the steric bulk of this group is not well-tolerated by membrane progesterone receptors (mPRs), indicating that the ethynyl group contributes to the selectivity of these compounds for the nuclear receptor. nih.gov For instance, norethisterone shows significantly greater binding affinity for the nPR compared to the mPRα. nih.gov

Furthermore, the 17α-ethynyl group influences androgen receptor (AR) binding. Studies comparing testosterone (B1683101) and its derivatives have shown that the addition of a 17α-ethynyl group, as in 17α-ethynyl testosterone, followed by 5α-reduction, significantly enhances affinity for the androgen receptor. nih.gov While norethisterone itself is a 19-nortestosterone derivative, this underscores the electronic and steric importance of the ethynyl moiety in modulating receptor interactions across the steroid receptor family.

However, replacing the 17α-ethynyl group with other substituents can lead to even higher progestagenic potency. Research comparing a series of 19-nortestosterone derivatives found that compounds with 17-spiroether or spirolactone moieties exhibited higher binding and transactivation potencies for the progesterone receptor than their corresponding 17α-ethynyl analogues. researchgate.netnih.gov

Influence of Other Substituents on Steroid Receptor Binding Profiles

Beyond the critical 17α-ethynyl group, modifications at other positions on the norethisterone steroid nucleus have been systematically investigated to refine the receptor binding profile, aiming to enhance progestational activity while minimizing androgenic effects. Key substituents include the 11-methylene, Δ¹⁵ (a double bond between C15 and C16), and 18-methyl groups. nih.gov

The introduction of an 18-methyl group to the norethisterone scaffold (creating levonorgestrel) potentiates both progesterone receptor (PR) and androgen receptor (AR) binding and transactivation activities. nih.gov Conversely, the addition of an 11-methylene group to norethisterone increases its relative binding affinity for the PR but reduces androgenic activity, especially when other substituents are also present. nih.gov The Δ¹⁵ modification alone has a modest effect, slightly increasing PR binding in norethisterone, but it notably decreases the androgen receptor binding that is otherwise enhanced by the 18-methyl group. nih.gov

Synergistic effects are observed when these substitutions are combined. For example, the combination of an 18-methyl group with either an 11-methylene group (forming etonogestrel) or a Δ¹⁵ modification (forming gestodene) results in compounds with significantly increased progestational potency. nih.gov These combinations can also modulate androgenicity. While the 18-methyl group in levonorgestrel (B1675169) increases AR affinity, the additional presence of an 11-methylene or Δ¹⁵ group can mitigate this effect. nih.gov

The data below summarizes the relative binding affinities (RBA) of norethisterone and its derivatives for the human progesterone receptor (PR) and androgen receptor (AR), using the native ligand as a reference.

Table 1: Relative Binding Affinity of Norethisterone Derivatives for Progesterone and Androgen Receptors

| Compound | Substitutions on Norethisterone Core | Progesterone Receptor RBA (%) (Promegestone = 100%) | Androgen Receptor RBA (%) (R1881 = 100%) |

|---|---|---|---|

| Norethisterone (NET) | - | 19 | 15 |

| 11-Methylene-NET | 11-methylene | 41 | 24 |

| Δ¹⁵-NET | Δ¹⁵ | 39 | 16 |

| Levonorgestrel (LNG) | 18-methyl | 102 | 47 |

| 11-Methylene-Δ¹⁵-NET | 11-methylene, Δ¹⁵ | 155 | 13 |

| Etonogestrel (ETG) | 11-methylene, 18-methyl | 298 | 29 |

| Gestodene (GSD) | Δ¹⁵, 18-methyl | 323 | 31 |

| 11-Methylene-Δ¹⁵-18-methyl-NET | 11-methylene, Δ¹⁵, 18-methyl | 288 | 19 |

Data sourced from a study on the influence of substitutions in norethisterone on receptor binding. nih.gov

Advanced Analytical Methodologies for Research on Norethisterone Acetate Oxime

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is a cornerstone for the analysis of norethisterone acetate (B1210297) oxime, enabling the separation of the compound from impurities, its isomers, and various metabolites.

High-Performance Liquid Chromatography (HPLC) for Isomeric and Purity Separations

The formation of an oxime from the ketone group of norethisterone acetate results in the potential for geometric isomerism, specifically the formation of E and Z isomers. nih.gov High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying these isomers, which may exhibit different biological activities and metabolic profiles.

Research on Δ(4)-3-ketosteroid oximes, a class that includes norethisterone oxime, has demonstrated the successful separation of E and Z isomers using normal-phase HPLC systems. nih.gov While reversed-phase HPLC can be used to monitor the progress of the oximation reaction, the superior selectivity of normal-phase chromatography is often required for the resolution of the closely related isomers. nih.gov A stability-indicating HPLC method developed for the parent compound, norethisterone acetate, utilizes an isocratic mobile phase of acetonitrile (B52724) and water, which can be adapted for the analysis of its oxime derivative to ensure purity and stability. researchgate.net The detection is typically performed using a diode array detector at a wavelength around 240 nm. researchgate.net

Table 1: Representative HPLC Parameters for Steroid Oxime Analysis

| Parameter | Condition | Source |

|---|---|---|

| Mode | Normal-Phase | nih.gov |

| Separation Goal | E and Z Isomer Resolution | nih.gov |

| Mobile Phase | Isocratic binary mixture (e.g., Acetonitrile:Water) | researchgate.net |

| Flow Rate | ~1 mL/min | researchgate.net |

| Temperature | 40 °C | researchgate.net |

| Detection | Diode Array Detector (DAD) at ~240 nm | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful technique for the analysis of steroids. However, due to their low volatility, compounds like norethisterone acetate oxime require a derivatization step to increase their thermal stability and volatility for GC analysis.

A validated method for the parent compound, norethisterone acetate (NETA), provides a clear protocol that is applicable to its oxime derivative. nih.gov The method involves extracting the analyte from a biological matrix, such as plasma, followed by chemical derivatization. nih.gov The compounds are converted into their pentafluoropropionyl derivatives, which are then analyzed by GC-MS using a mass selective detector. nih.gov This derivatization significantly improves the chromatographic properties of the steroid, allowing for sensitive detection at concentrations as low as 0.10 ng/mL. nih.gov

Table 2: GC-MS Analysis Protocol for Related Steroids

| Step | Description | Source |

|---|---|---|

| Extraction | Liquid-liquid extraction from plasma at basic pH into diethyl ether-dichloromethane. | nih.gov |

| Derivatization | Conversion into pentafluoropropionyl derivatives. | nih.gov |

| Technique | Capillary Gas Chromatography-Mass Selective Detection (GC-MS). | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) at specific m/z values for the analyte and internal standard. | nih.gov |

| Sensitivity | Suitable for a concentration range of 0.10 to 10 ng/mL. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace analysis and metabolite profiling due to its exceptional sensitivity, selectivity, and specificity. researchgate.net It is particularly well-suited for pharmacokinetic studies of this compound and its metabolites in biological fluids. nih.gov

The methodology combines the powerful separation capabilities of HPLC (or UPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. ijbpas.com For trace quantification, the method is often operated in multiple reaction monitoring (MRM) mode, providing low limits of quantification necessary for analyzing samples from clinical and preclinical studies. ijbpas.comcsuohio.edu

For metabolite profiling, LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is employed. nih.govmdpi.com This approach allows for the identification of unknown metabolites by accurately measuring their mass and fragmentation patterns. sciex.com The data generated helps to map the metabolic pathways of the drug, identifying products of reactions like hydroxylation, reduction, and conjugation. researchgate.net

Table 3: LC-MS/MS Parameters for Trace Steroid Analysis in Plasma

| Parameter | Specification | Source |

|---|---|---|

| Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). | ijbpas.com |

| Extraction | Solid Phase Extraction (SPE). | ijbpas.com |

| Column | Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm). | ijbpas.com |

| Concentration Range | 0.1660 ng/mL to 34.594 ng/mL for norethindrone (B1679910). | ijbpas.com |

| Application | Bioavailability and pharmacokinetic studies. | ijbpas.com |

Spectroscopic Approaches for Structural and Conformational Research

Spectroscopic methods are essential for the definitive structural elucidation of this compound and for investigating its three-dimensional conformation, which is critical for understanding its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. For this compound, 1D (¹H, ¹³C) and 2D NMR techniques are used to confirm the identity of the compound and, crucially, to assign the stereochemistry of the C3 oxime group.

The chemical environment of the proton at the C4 position is highly sensitive to the orientation of the hydroxyl group on the C3 oxime. nih.gov Studies on related Δ(4)-3-ketosteroid oximes have established that the ¹H NMR chemical shift of the C4-H proton can reliably distinguish between the E and Z isomers. nih.govresearchgate.net The signal for the C4-H proton appears significantly further downfield for the Z-isomer compared to the E-isomer. researchgate.net 2D NMR experiments like NOESY can provide definitive proof of configuration by measuring through-space interactions between the oxime hydroxyl proton and nearby protons on the steroid skeleton. nih.gov

Table 4: Characteristic ¹H NMR Chemical Shifts for Distinguishing E and Z Isomers of Δ(4)-3-Ketosteroid Oximes

| Isomer | C4-H Proton Chemical Shift (ppm) | Source |

|---|---|---|

| E-Isomer | 5.75 - 5.93 | researchgate.net |

| Z-Isomer | 6.36 - 6.57 | researchgate.net |

Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Stereochemical and Electronic Characterization

Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) spectroscopy are chiroptical techniques that provide information about the stereochemistry and electronic transitions of chiral molecules. researchgate.net These methods are particularly valuable when coupled with HPLC, allowing for the on-line characterization of separated isomers. nih.gov

For this compound, the E and Z isomers will exhibit distinct CD and UV spectra due to their different spatial arrangements and resulting electronic properties. nih.gov By coupling an HPLC system to both CD and UV detectors, researchers can obtain the spectra of the pure isomers without the need for their physical isolation. nih.govresearchgate.net From these spectra, molar ellipticities (from CD) and molar absorbances (from UV) can be calculated across a range of wavelengths (e.g., 200-300 nm), providing unique spectral fingerprints for each isomer that are vital for stereochemical characterization. nih.gov

Receptor Binding Assay Methodologies

Receptor binding assays are crucial in vitro tools used to characterize the interaction between a ligand, such as this compound, and its target receptors. These assays provide valuable data on the affinity and specificity of the binding, which are fundamental parameters in endocrinological and pharmacological research.

Radioligand Binding Assays for Quantifying Receptor Affinity

Radioligand binding assays are a widely utilized method to determine the affinity of a ligand for a specific receptor. nih.gov This technique involves the use of a radiolabeled form of a ligand, which allows for the detection and quantification of binding to receptor proteins. In the context of this compound, a tritiated ([³H]) or radioiodinated ([¹²⁵I]) version of the compound or a competing ligand would be synthesized.

The fundamental principle of a saturation binding assay is to incubate a constant amount of receptor preparation with increasing concentrations of the radiolabeled ligand until equilibrium is reached. nih.gov The amount of bound radioligand is then measured, and the data are analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd value is a measure of the affinity of the ligand for the receptor; a lower Kd indicates a higher affinity. The Bmax represents the total concentration of receptors in the sample. nih.gov

Competition binding assays are another form of radioligand binding assay where the affinity of an unlabeled ligand, such as this compound, is determined by its ability to compete with a radiolabeled ligand for binding to the receptor. nih.gov In these experiments, a fixed concentration of radiolabeled ligand and receptor preparation is incubated with increasing concentrations of the unlabeled test compound. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor.

Table 1: Illustrative Radioligand Competition Binding Data for this compound

| Unlabeled Ligand Concentration (nM) | % Inhibition of [³H]-Progesterone Binding |

| 0.1 | 5 |

| 1 | 25 |

| 10 | 50 |

| 100 | 75 |

| 1000 | 95 |

This table presents hypothetical data for illustrative purposes.

In Vitro Autoradiography for Tissue Distribution of Binding Sites

In vitro autoradiography is a powerful technique that allows for the visualization and quantification of receptor distribution within tissue sections. nih.gov This method provides spatial information about where a ligand binds, offering insights into the potential sites of action of a compound like this compound.

The procedure involves incubating slide-mounted tissue sections with a radiolabeled ligand. After incubation, the unbound ligand is washed away, and the sections are apposed to a photographic emulsion or a phosphor imaging plate. The radioactive emissions from the bound ligand expose the film or plate, creating an image that reveals the distribution and density of the binding sites.

For this compound, this technique could be employed to map its binding sites in various tissues, such as the uterus, ovaries, and brain. By using a tritiated or iodinated form of the compound, researchers can identify specific cell populations and anatomical structures that express receptors with affinity for this compound. Quantitative analysis of the autoradiograms can provide a semi-quantitative measure of receptor density in different regions of the tissue. nih.gov

Table 2: Illustrative Data from In Vitro Autoradiography of [³H]-Norethisterone Acetate Oxime Binding

| Tissue Region | Relative Binding Site Density (Optical Density) |

| Uterine Endometrium | 0.85 ± 0.05 |

| Ovarian Granulosa Cells | 0.62 ± 0.04 |

| Hypothalamus (Arcuate Nucleus) | 0.45 ± 0.03 |

| Cerebral Cortex | 0.05 ± 0.01 |

This table presents hypothetical data for illustrative purposes.

Derivatization Optimization for Enhanced Analytical Detection

Chemical derivatization is a strategy employed in analytical chemistry to modify a compound of interest to enhance its detectability by a particular analytical instrument. This is often necessary when the parent compound has poor detection characteristics, such as low volatility for gas chromatography (GC) or weak chromophores for ultraviolet-visible (UV-Vis) spectroscopy.

In the analysis of steroids like norethisterone and its derivatives, derivatization is a common practice to improve analytical performance. For instance, in the quantitative determination of norethisterone acetate in human plasma, derivatization to form pentafluoropropionyl derivatives has been successfully used for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization enhances the volatility and ionization efficiency of the analyte, leading to improved sensitivity and selectivity.

While specific derivatization protocols for this compound are not widely documented, methods developed for the parent compound, norethisterone, can be adapted. One such approach involves a "click reaction" to introduce a 1,2,3-triazole ring, which extends the conjugation of the molecule. najah.edu This modification can significantly enhance the UV absorbance of the compound, making it more amenable to detection by high-performance liquid chromatography (HPLC) with a UV-Vis detector. najah.edu The optimization of such a derivatization reaction would involve varying parameters such as the choice of reagents, reaction time, temperature, and pH to achieve the highest possible yield of the derivatized product with the most favorable analytical properties. The success of the derivatization can be monitored by techniques like HPLC, and the identity of the derivative confirmed by mass spectrometry.

Table 3: Comparison of Analytical Parameters for a Hypothetical Derivatized vs. Underivatized Analyte

| Analytical Parameter | Underivatized Compound | Derivatized Compound |

| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL | 0.3 ng/mL |

| Molar Absorptivity (ε) at λmax | 15,000 L·mol⁻¹·cm⁻¹ | 45,000 L·mol⁻¹·cm⁻¹ |

| Retention Time (HPLC) | 5.2 min | 8.7 min |

This table presents hypothetical data for illustrative purposes.

Q & A

Synthesis and Structural Analysis

Q: What are the key synthetic pathways for producing norethisterone acetate oxime, and how do structural modifications influence its progestogenic activity? A: this compound is synthesized via the Beckmann rearrangement of a 17-ketoxime intermediate derived from androstenolone. The oxime group is critical for stabilizing the intermediate during rearrangement, forming the amide precursor to norethisterone acetate. Structural modifications (e.g., acetylation at C17) enhance metabolic stability and receptor binding affinity. Analytical methods like infrared (IR) spectroscopy and thin-layer chromatography (TLC) are used to verify purity and structural integrity .

Pharmacological and Metabolic Profiling

Q: How do pharmacokinetic properties of this compound compare to its parent compound, norethisterone, in preclinical models? A: this compound exhibits higher bioavailability (40–80%) compared to norethisterone due to its acetylated form, which delays hepatic first-pass metabolism. In vivo hydrolysis converts it to active norethisterone, with a half-life of ~9.5 hours. Methodologically, mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are employed to track metabolite retention of the ethyl group (~90% in urinary metabolites) .

Environmental Risk Assessment

Q: What methodologies are used to evaluate the environmental persistence and ecotoxicological effects of this compound? A: OECD 301B biodegradability tests show it is not readily degradable, with no CO₂ evolution after 28 days. Ecotoxicity is assessed using Danio rerio (zebrafish) embryos, revealing a NOEC of 0.005 µg/L for developmental defects. Log P values (2.7 at pH 7) indicate moderate bioaccumulation potential. These studies require tiered testing frameworks combining biodegradation assays, chromatography, and standardized aquatic toxicity models .

Teratogenicity and Developmental Toxicity

Q: What experimental designs are recommended to assess the teratogenic potential of this compound in vertebrate models? A: Zebrafish embryos are exposed to graded doses (0.001–10 µg/L) during gastrulation and organogenesis stages. Endpoints include nerve outgrowth defects (immunofluorescence staining) and vascular patterning anomalies (transgenic fli1a:EGFP reporters). Time-lapse imaging and liquid chromatography-tandem MS (LC-MS/MS) quantify drug accumulation in embryonic tissues. Mammalian validation requires placental transfer studies in rodents, with histopathological analysis of fetal organs .

Carcinogenicity Data Contradictions

Q: How can researchers reconcile conflicting carcinogenicity data for this compound in rodent models? A: Discrepancies arise from dose-dependent effects (e.g., liver adenomas in rats at MTD-exceeding doses) and study design variability. Meta-analyses should stratify data by species, dose, and administration route. For example, while IARC classifies norethisterone acetate as having "limited evidence" in animals, follow-up studies must control for estrogen co-administration and use biomarkers like hepatocellular proliferation indices .

Clinical Efficacy in Hormone-Responsive Cancers

Q: What factors influence the efficacy of this compound in advanced breast cancer, and how are response rates quantified? A: Clinical trials (e.g., Edelstyn, 1973) show 41% objective remission rates, with higher responses in patients over 55 years or with localized disease. Stratification by disease-free interval (<2 years vs. >2 years) and receptor status (ER/PR positivity) is critical. Response metrics include RECIST criteria for tumor volume and histopathology for secretory endometrial changes .

Molecular Mechanisms of Action

Q: How does this compound modulate inflammatory gene expression compared to other progestins? A: Unlike medroxyprogesterone acetate (MPA), this compound does not activate glucocorticoid receptors (GR) in endocervical cells. Transcriptomic profiling (RNA-seq) and chromatin immunoprecipitation (ChIP) reveal selective regulation of NF-κB and AP-1 pathways. Co-culture models with immune cells (e.g., macrophages) assess cytokine secretion (ELISA) to validate anti-inflammatory effects .

Analytical Method Validation

Q: What pharmacopeial standards are applied to ensure the quality of this compound in pharmaceutical formulations? A: The British Pharmacopoeia mandates IR spectroscopy for identity confirmation and potentiometric titration for assay purity. Impurity profiling uses TLC with a mobile phase of ethyl acetate:hexane (3:7). UV spectrophotometry (λmax 240 nm) quantifies drug content in tablet formulations, with acceptance criteria of 95–105% label claim .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.